![molecular formula C19H18FN5O2 B3018152 2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 896323-46-9](/img/structure/B3018152.png)
2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione" is a structurally complex molecule that appears to be related to a class of compounds known for their potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that could help infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of imidazole derivatives is a topic of interest in the search for new therapeutic agents. For instance, the synthesis of various imidazole derivatives with potential anticancer properties is described, where starting materials like quinoxalinediones are used to develop new drugs . Similarly, the synthesis of benzo[d]imidazole derivatives with anti-breast cancer activity is reported, indicating that substituted phenyl groups play a significant role in the antiproliferative effects . These methods could potentially be adapted for the synthesis of the compound of interest, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. For example, the crystal structure, Hirshfeld surface analysis, and DFT studies of a bromophenyl-fluoromethylphenyl-imidazole derivative provide insights into the intermolecular interactions and stability of such compounds . These techniques could be applied to analyze the molecular structure of "this compound" to predict its behavior and interactions.
Chemical Reactions Analysis
The reactivity of imidazole derivatives can be influenced by various substituents and reaction conditions. For example, the oxidation of imidazol-5(4H)-ones with selenium dioxide leads to the formation of new rings and potential applications in fluorescent dyes . This suggests that the compound may also undergo similar transformations under appropriate conditions, which could be explored for the development of new materials or drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are determined by their molecular structure. For instance, the synthesis and characterization of an ethyl benzo[d]imidazole derivative reveal its crystalline structure and intermolecular hydrogen bonding, which are important for its anticancer activity . Similarly, the photophysical properties of ESIPT-inspired fluorescent imidazole derivatives are studied, showing sensitivity to solvent polarity and thermal stability . These properties are essential for the practical application of such compounds in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-4-9-23-12(2)10-24-15-16(21-18(23)24)22(3)19(27)25(17(15)26)11-13-7-5-6-8-14(13)20/h4-8,10H,1,9,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUFJPAEEQIYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

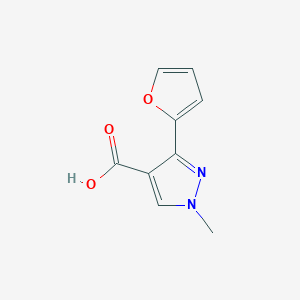
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3018070.png)

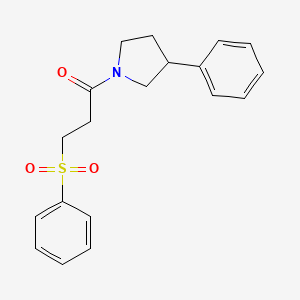
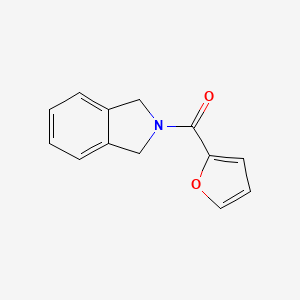

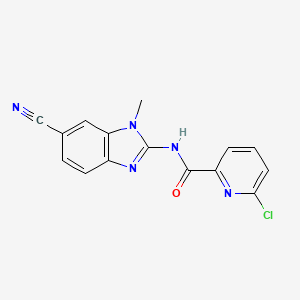
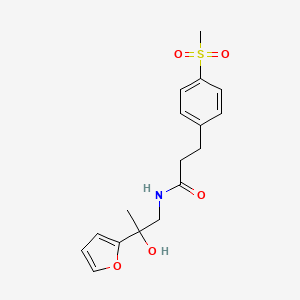

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3018085.png)
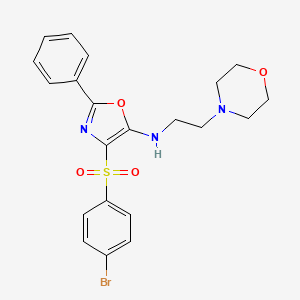
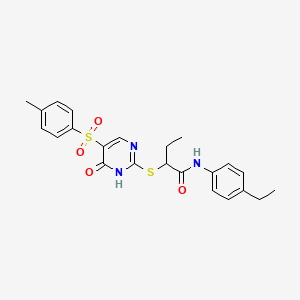
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3018091.png)
![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018092.png)